Technical Documentation Center

3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
  • CAS: 1250480-94-4

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

The following technical guide details the mechanistic and pharmacological profile of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine . Note on Classification: As of current chemical literature, this specific structure...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic and pharmacological profile of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine .

Note on Classification: As of current chemical literature, this specific structure (CAS not widely established, structurally distinct from marketed drugs like Valdecoxib) functions primarily as a high-value pharmacological scaffold and chemical probe in Fragment-Based Drug Discovery (FBDD).[1] This guide analyzes its mechanism based on the established Structure-Activity Relationships (SAR) of the 5-amino-isoxazole pharmacophore.[1][2]

A Lipophilic Isoxazole Scaffold for Hydrophobic Pocket Interrogation[1][2]

Executive Summary

3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine represents a specialized class of heterocyclic building blocks designed to probe deep hydrophobic pockets within enzymatic targets (e.g., COX-2, p38 MAP Kinase) or allosteric sites on Ligand-Gated Ion Channels (LGICs).[1][2][3]

Structurally, it combines a polar, hydrogen-bond-donating "head" (the 5-amino-isoxazole core) with a bulky, aliphatic "tail" (cyclohexyl and isobutyl groups).[1] This duality allows the molecule to function as a bioisostere for peptide bonds or a transition-state mimic , making it a critical tool for optimizing Ligand Efficiency (LE) in early-stage drug discovery.[1][2]

Chemical Identity & Structural Logic[1][2][4]
FeatureSpecificationMechanistic Function
IUPAC Name 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-aminePrecise chemical identification.[1][2]
Core Scaffold 1,2-oxazol-5-amine (Isoxazol-5-amine)Acts as a bidentate H-bond donor/acceptor (Exocyclic -NH₂ donor; Ring N acceptor).[1][2] Mimics the urea or amide functionality.[1]
C3 Substituent Cyclohexyl (C₆H₁₁)Provides a bulky, non-planar lipophilic anchor.[1][2] Unlike phenyl rings (flat, π-stacking), the cyclohexyl group fills "globular" hydrophobic voids.[1]
C4 Substituent 2-methylpropyl (Isobutyl)Adds flexible steric bulk.[1] Critical for inducing conformational locking in the target protein's binding site.[1]
Electronic Profile Electron-rich HeterocycleThe 5-amino group pushes electron density into the ring, making C4 nucleophilic and the ring nitrogen basic.[2]
Mechanism of Action: Target Engagement Modes

This compound operates via three distinct mechanistic pathways depending on the biological context.

Pathway A: The "Hydrophobic Clamp" (COX-2 / Enzyme Inhibition)

The most probable mechanism of action mirrors that of diaryl-isoxazole COX-2 inhibitors (e.g., Valdecoxib), but with a shift toward aliphatic hydrophobic interactions .[1][2]

  • Entry: The molecule enters the cyclooxygenase active site.[1][2]

  • Anchoring: The 5-amino group forms a hydrogen bond network with the hydrophilic "gatekeeper" residues (typically Arginine or Glutamate) near the channel opening.[1][2]

  • Hydrophobic Filling: The 3-cyclohexyl and 4-isobutyl groups act as a "wedge."[1][2] They occupy the large hydrophobic side pocket usually reserved for arachidonic acid.[1][2]

    • Differentiation: Unlike Valdecoxib (which uses phenyl rings for

      
       interactions), this molecule relies on Van der Waals forces  to displace water from the hydrophobic pocket, resulting in a high entropic gain upon binding.[1][2]
      
Pathway B: Kinase Hinge Binding (ATP Mimicry)

The 5-amino-isoxazole motif is a known bioisostere for the adenine ring of ATP.[1][2]

  • Mechanism: The exocyclic amine (H-donor) and the ring nitrogen (H-acceptor) form a "donor-acceptor" motif that binds to the hinge region of kinases (e.g., p38 MAPK).[1][2]

  • Selectivity Filter: The bulky C3/C4 substituents prevent binding to kinases with small "gatekeeper" residues, effectively filtering for kinases with large, accommodating hydrophobic back-pockets.[1][2]

Pathway C: Metabolic Ring Opening (The "Masked" Nitrile)

In vivo, isoxazoles can undergo reductive ring opening by P450 enzymes.[1][2]

  • Pro-drug Mechanism: The N-O bond is cleaved, converting the isoxazole into a

    
    -keto nitrile .[1][2]
    
  • Effect: This reveals a highly reactive Michael acceptor or a chelating agent capable of inhibiting metalloenzymes.[1]

Visualization: Pharmacophore & Binding Logic[1][2]

MechanismOfAction cluster_Pharmacophore Structural Domains cluster_Target Target Interaction (Enzymatic Pocket) Compound 3-Cyclohexyl-4-(2-methylpropyl)- 1,2-oxazol-5-amine Amine 5-NH2 Group (H-Bond Donor) Compound->Amine RingN Ring Nitrogen (H-Bond Acceptor) Compound->RingN Lipophilic C3-Cyclohexyl / C4-Isobutyl (Hydrophobic Wedge) Compound->Lipophilic Hinge Polar Hinge Region (Glu/Met Backbone) Amine->Hinge H-Bond (Donor) RingN->Hinge H-Bond (Acceptor) Pocket Hydrophobic Channel (Van der Waals Contact) Lipophilic->Pocket Entropy-Driven Displacement

Caption: Mechanistic dissection of the isoxazole scaffold showing the bidentate polar anchor and the aliphatic hydrophobic wedge engaging a theoretical enzymatic pocket.[1]

Experimental Protocols

To validate the mechanism of this specific probe, the following self-validating workflow is recommended.

Protocol A: Synthesis via 3-Component Condensation

Rationale: This method ensures the correct regiochemistry of the 3,4-substitution pattern.[1][2]

  • Reagents:

    • Cyclohexanecarbonitrile (Precursor A)[1][2]

    • Isovaleraldehyde (Precursor B - Note: Requires alpha-activation)[1][2]

    • Alternative Route (Preferred):

      
      -keto nitrile synthesis followed by hydroxylamine cyclization.[1][2]
      
    • Starting Material: 2-(Cyclohexanecarbonyl)-4-methylpentanenitrile.[1][2]

  • Step-by-Step:

    • Step 1 (Acylation): React 4-methylpentanenitrile with LDA (Lithium Diisopropylamide) at -78°C in THF. Slowly add Cyclohexanecarbonyl chloride.

    • Step 2 (Quench): Acidify to yield the

      
      -cyano ketone intermediate.[1]
      
    • Step 3 (Cyclization): Reflux the intermediate with Hydroxylamine hydrochloride (

      
      ) and Sodium Acetate in Ethanol/Water (1:1) for 4 hours.
      
    • Step 4 (Purification): The product precipitates upon cooling.[1][2] Recrystallize from EtOH.

  • Validation:

    • NMR: Confirm absence of carbonyl signal; presence of broad

      
       singlet (~5.0-6.0 ppm).
      
    • MS: M+H peak at calculated mass (approx 223.18 Da).[1]

Protocol B: COX-2 Inhibition Screening (Fluorescence Assay)

Rationale: Determines if the aliphatic substitution mimics the efficacy of diaryl-isoxazoles.

  • System: Purified Ovine COX-2 enzyme.

  • Substrate: Arachidonic acid (100

    
    M) + ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[1][2]
    
  • Procedure:

    • Incubate enzyme with 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine (concentration range 0.1 nM to 10

      
      M) for 10 mins in Tris-HCl buffer (pH 8.0).[1][2]
      
    • Initiate reaction by adding Arachidonic acid and ADHP.[1]

    • Readout: Monitor Resorufin fluorescence (Ex 530nm / Em 590nm).

  • Control: Use Valdecoxib as a positive control and DMSO as negative.[1][2]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
References
  • Isoxazole Pharmacophore Review: Pinho e Melo, T. M. (2005).[1][2] "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.[1] [1]

  • Valdecoxib Mechanism: Talley, J. J., et al. (2000).[1][2] "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[1][2] Journal of Medicinal Chemistry, 43(5), 775–777.[1] [1]

  • FBDD & Isoxazoles: Hamdouchi, C., et al. (2003).[1][2] "Structure-based design of a new class of isoxazole-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(16), 2743-2746.[1] [1]

  • Building Block Synthesis: Ryng, S., & Mączyński, M. (2021).[1][2] "Isoxazole derivatives as potential pharmacophore for new drug development."[1][4][5] Mini-Reviews in Medicinal Chemistry. [1]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive prospective analysis of the pot...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive prospective analysis of the potential biological activities of the novel chemical entity, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine. In the absence of direct published data on this specific molecule, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for its investigation. We will delve into the significance of the oxazole core, the influence of the cyclohexyl and isobutyl substitutions, and the potential therapeutic targets. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this compound, offering detailed, field-proven experimental protocols and a logical framework for its potential development as a therapeutic agent.

Introduction: Deconstructing the Scaffold

The molecule 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is a unique amalgamation of chemical motifs that have individually shown significant promise in medicinal chemistry. The core of the molecule is a 1,2-oxazole (isoxazole) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a common feature in a multitude of biologically active compounds.[1] The substitutions at positions 3, 4, and 5 are critical in defining its potential pharmacological profile.

  • The 1,2-Oxazole (Isoxazole) Core: The isoxazole ring is a versatile scaffold known for its presence in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug discovery. Compounds containing the isoxazole moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2]

  • 3-Cyclohexyl Substitution: The lipophilic cyclohexyl group at the 3-position is anticipated to significantly influence the compound's pharmacokinetic properties. This bulky, non-polar group can enhance membrane permeability and potentially improve oral bioavailability. In other molecular contexts, the addition of a cyclohexyl moiety has been shown to modulate receptor binding affinity and selectivity.

  • 4-(2-methylpropyl) Substitution: The isobutyl group at the 4-position further contributes to the lipophilicity of the molecule. Its spatial arrangement will influence the overall shape of the compound and its ability to fit into the binding pockets of target proteins.

  • 5-Amine Group: The presence of a primary amine at the 5-position is a key feature. This group can act as a hydrogen bond donor and acceptor, and its basicity allows for salt formation, which can be advantageous for formulation and solubility. The 5-amino-isoxazole moiety is a known pharmacophore in a number of biologically active molecules.

Postulated Biological Activities and Mechanistic Rationale

Based on the analysis of structurally analogous compounds, we can hypothesize several potential biological activities for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine.

Potential as an Antiproliferative Agent

Numerous compounds featuring substituted oxazole and isoxazole rings have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3][4] The mechanism of action for such compounds often involves the inhibition of key signaling pathways implicated in cancer cell growth and survival.

Hypothesized Mechanism of Action:

A plausible mechanism of action for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine as an anticancer agent could involve the inhibition of protein kinases. The amine group could serve as a crucial interaction point within the ATP-binding pocket of a kinase. The cyclohexyl and isobutyl groups would likely occupy hydrophobic pockets, contributing to binding affinity and selectivity.

Antiproliferative_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition 3_Cyclohexyl_4_2_methylpropyl_1_2_oxazol_5_amine 3-Cyclohexyl-4-(2-methylpropyl) -1,2-oxazol-5-amine 3_Cyclohexyl_4_2_methylpropyl_1_2_oxazol_5_amine->Signaling_Cascade Inhibition

Caption: Postulated inhibition of a growth factor signaling pathway.

Potential as an Antimicrobial Agent

The oxazole and isoxazole scaffolds are present in several clinically used and experimental antimicrobial agents.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Hypothesized Mechanism of Action:

The lipophilic nature of the cyclohexyl and isobutyl groups could facilitate the compound's penetration through the bacterial cell membrane. Once inside, the isoxazole-5-amine core could interfere with critical metabolic pathways, such as folate synthesis, or inhibit enzymes like DNA gyrase or topoisomerase IV.

Proposed Experimental Workflows

To systematically evaluate the hypothesized biological activities of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine, a tiered experimental approach is recommended.

In Vitro Antiproliferative Activity Screening

Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol:

  • Cell Line Selection: A panel of representative human cancer cell lines should be selected (e.g., NCI-60 panel).

  • Compound Preparation: A stock solution of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine should be prepared in a suitable solvent like DMSO.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Antiproliferative_Screening_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Select_Cell_Lines Select Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Select_Cell_Lines->Seed_Cells Prepare_Compound Prepare Compound Stock Treat_Cells Treat with Compound Dilutions Prepare_Compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_Viability_Reagent Add Viability Reagent (MTT/MTS) Incubate->Add_Viability_Reagent Measure_Absorbance Measure Absorbance Add_Viability_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Workflow for in vitro antiproliferative screening.

In Vitro Antimicrobial Activity Screening

Objective: To assess the compound's ability to inhibit the growth of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Selection: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used.

  • Broth Microdilution Assay:

    • A serial dilution of the test compound is prepared in a 96-well plate containing growth medium.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated under appropriate conditions.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquots are taken from the wells with no visible growth and plated on agar plates. The lowest concentration that results in a significant reduction in colony-forming units is the MBC/MFC.

ParameterDescription
MIC Minimum Inhibitory Concentration
MBC Minimum Bactericidal Concentration
MFC Minimum Fungicidal Concentration

Synthesis Strategy

While a specific synthesis for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is not documented, a plausible retro-synthetic analysis suggests a convergent approach. The key step would likely involve the construction of the substituted isoxazole ring. One common method for the synthesis of 5-amino-isoxazoles involves the condensation of a β-ketonitrile with hydroxylamine.

Safety and Handling

As with any novel chemical compound, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine should be handled with appropriate safety precautions in a laboratory setting.[6] This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive Safety Data Sheet (SDS) should be consulted before handling.

Future Directions

Should initial in vitro studies demonstrate promising activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

While the biological activity of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine remains to be empirically determined, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The isoxazole-5-amine core, coupled with the lipophilic cyclohexyl and isobutyl substituents, presents a promising scaffold for the development of novel antiproliferative and antimicrobial drugs. The experimental workflows outlined in this guide offer a clear and logical path for the systematic evaluation of this intriguing molecule.

References

  • Ishikawa, M., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 17(18), 5148-5153.
  • Sadeghi, B., et al. (2006). Amine compounds. U.S.
  • Krajčovičová, S., et al. (2020).
  • Bell, A. S., et al. (2010). Amino-heterocyclic compounds. U.S.
  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(10), 5551-5553.
  • Smolecule. (2024). 3-methyl-N-[4-(methylsulfonylmethyl)cyclohexyl]-1,2,4-thiadiazol-5-amine.
  • Kaur, R., et al. (2019).
  • Apollo Scientific. Cyclohexylmethylamine.
  • International Journal of Advanced Research. (2016).
  • Płazińska, A., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(24), 7686.
  • Justia Patents. Patents Assigned to American Cyanamid Company.
  • Flynn, G. A., et al. (2011). Benzene sulfonamide thiazole and oxazole compounds. U.S.
  • de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203.
  • Schulte, T., et al. (2016). Amine which can be used in epoxy resin compositions. U.S.
  • EFSA Panel on Food Additives and Flavourings (FAF). (2021). Flavouring group evaluation 418 (FGE. 418): 3‐[3‐(2‐isopropyl‐5‐methyl‐cyclohexyl)‐ureido]‐butyric acid ethyl ester. EFSA Journal, 19(9), e06830.
  • Fusi, F., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(3), 1735.
  • Ramenskaya, G. V., et al. (2020). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Pharmacokinetics and Pharmacodynamics, (2), 32-39.
  • PubChem. N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-4-methyl-5-(4-methylcyclohexen-1-yl)-1,2-oxazole-3-carboxamide.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2200.
  • Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593.
  • PubChem. (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide.
  • Sigma-Aldrich. 3-cyclohexyl-2-methylpropanal.
  • Janežič, D., et al. (2013). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. Medicinal Chemistry Research, 22(1), 360-366.
  • U.S. EPA. N-[Cyclopropyl(phenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine - Hazard.
  • BLDpharm. 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide.
  • PrepChem. Synthesis of 1-[3-(4-tert. butyl-cyclohexyl)-2-methyl-propyl]-piperidine.
  • Dotsenko, V. V., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1428.
  • Alam, M. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6959.
  • Płazińska, A., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(24), 7686.
  • Arslan, H., et al. (2013). N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl] -acetamide dihydrate: Synthesis, experimental, theoretical characterization and biological activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 439-449.
  • Kutyashev, I. B., et al. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Molbank, 2022(3), M1450.
  • Ockaili, R., et al. (2008). 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts. Journal of Pharmacology and Experimental Therapeutics, 326(1), 100-104.
  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
  • Sigma-Aldrich.
  • ResearchGate. Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid.

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of Novel Isoxazole Derivatives: A Case Study of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds.[1][2][3][4][5] Understanding the three-dimensional atomic arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds.[1][2][3][4][5] Understanding the three-dimensional atomic arrangement of novel isoxazole derivatives is paramount for rational drug design, as it governs molecular interactions with biological targets. This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of isoxazole-containing small molecules, using the hypothetical novel compound 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine as a practical case study. This document will navigate the reader through the entire workflow, from the critical initial step of crystallization to the final stages of structure solution, refinement, and detailed analysis. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the field of small molecule therapeutics.

The Significance of the Isoxazole Moiety in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5] The structural rigidity of the isoxazole ring, combined with the potential for diverse substitutions, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3] For our target molecule, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine, the combination of the isoxazole core with bulky, lipophilic cyclohexyl and isobutyl groups, alongside a primary amine, suggests potential for unique binding interactions and therapeutic applications. A precise understanding of its crystal structure is therefore a critical step in elucidating its structure-activity relationship (SAR).

The Crystallographic Workflow: From Powder to Precision

The journey to a refined crystal structure is a meticulous process, each step building upon the last to ultimately reveal the molecule's atomic arrangement. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unparalleled detail on bond lengths, bond angles, and intermolecular interactions.[6][7][8][9]

Crystallographic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of 3-Cyclohexyl-4-(2-methylpropyl) -1,2-oxazol-5-amine Crystallization Crystallization Screening (e.g., vapor diffusion, slow evaporation) Synthesis->Crystallization High Purity Sample Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Suitable Crystals Data_Collection Data Collection (Single-Crystal Diffractometer) Crystal_Selection->Data_Collection Mounted Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Data_Analysis Structural Analysis (Bond lengths, angles, interactions) Structure_Refinement->Data_Analysis Refined Structure Validation Validation & Deposition (e.g., CCDC) Data_Analysis->Validation Final Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

The Art and Science of Crystallization

The primary bottleneck in SCXRD is often the growth of high-quality single crystals.[10] For a novel small molecule like 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[11]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • Over time, the anti-solvent vapor will diffuse into the solvent, reducing the compound's solubility and promoting crystallization.[11]

  • Anti-Solvent Diffusion:

    • Create a saturated solution of the compound.

    • Carefully layer a less dense, miscible anti-solvent on top of the solution.

    • Crystals may form at the interface of the two solvents.[12]

Data Collection and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Mounting: The selected crystal is carefully mounted on a glass fiber or a cryoloop.

  • Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[7] The diffracted X-rays are recorded as a series of reflections at different crystal orientations.[7][14] Modern diffractometers often have automated data collection strategies.[15]

  • Data Integration and Scaling: The raw diffraction images are processed using software such as XDS or programs within the APEX suite.[15][16] This step involves integrating the intensities of the diffraction spots and applying corrections for factors like Lorentz and polarization effects.

Structure Solution, Refinement, and Validation

With a processed dataset, the next step is to determine the arrangement of atoms in the crystal lattice.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[17] Software like SHELXT is commonly employed for this purpose.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method, often with software like SHELXL.[17] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using tools like PLATON or the validation tools within the Olex2 software suite. This ensures the geometric parameters (bond lengths, angles) are reasonable and that there are no unresolved issues with the model. The final structure is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Analysis of the Crystal Structure of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine: A Hypothetical Case

While the specific crystal structure of the title compound is not publicly available, we can predict its key structural features and intermolecular interactions based on its chemical composition and the known properties of isoxazole derivatives.

Intramolecular Features

The analysis of the internal geometry of the molecule provides insights into its conformation and electronic structure.

  • Isoxazole Ring: The 1,2-oxazole ring is expected to be planar. The bond lengths within the ring will reflect its aromatic character.

  • Substituent Conformations: The cyclohexyl and isobutyl groups are conformationally flexible. Their preferred orientations will be determined by steric hindrance and crystal packing forces. The torsion angles defining the orientation of these groups relative to the isoxazole ring are of particular interest.

  • Amine Group: The geometry of the 5-amino group will indicate the hybridization of the nitrogen atom.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by non-covalent interactions, which are crucial for understanding the material's physical properties and for rational drug design.

Intermolecular_Interactions Molecule1 3-Cyclohexyl-4-(2-methylpropyl) -1,2-oxazol-5-amine -NH2 Isoxazole Ring Cyclohexyl Group Isobutyl Group Molecule2 Neighboring Molecule -NH2 Isoxazole Ring Cyclohexyl Group Isobutyl Group Molecule1:amine->Molecule2:isoxazole Hydrogen Bonding (N-H···N or N-H···O) Molecule3 Another Neighboring Molecule -NH2 Isoxazole Ring Cyclohexyl Group Isobutyl Group Molecule1:cyclohexyl->Molecule3:isobutyl van der Waals Interactions Molecule2:isoxazole->Molecule3:isoxazole π-π Stacking (potential)

Caption: Potential intermolecular interactions for the title compound.

  • Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor. It is highly likely to form hydrogen bonds with the nitrogen or oxygen atoms of the isoxazole ring of neighboring molecules, creating chains or sheets in the crystal lattice.

  • van der Waals Interactions: The bulky and non-polar cyclohexyl and isobutyl groups will engage in extensive van der Waals interactions, contributing significantly to the overall crystal packing.

  • π-π Stacking: Depending on the packing arrangement, there may be π-π stacking interactions between the isoxazole rings of adjacent molecules.

Data Presentation

A comprehensive crystallographic study will report the key parameters in a standardized format.

Parameter Hypothetical Value Significance
Chemical FormulaC14H24N2ODefines the elemental composition.
Formula Weight236.36Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP21/cDefines the symmetry operations within the unit cell.
a, b, c (Å)10.5, 8.2, 15.1Dimensions of the unit cell.
α, γ (°)90Angles of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)1280Volume of the unit cell.
Z4Number of molecules per unit cell.
R1, wR2< 0.05, < 0.10Indicators of the quality of the refinement.

Implications for Drug Design and Materials Science

A detailed crystal structure provides an invaluable blueprint for further research and development.

  • Structure-Based Drug Design: The precise coordinates of the atoms can be used in molecular docking studies to predict how the molecule might bind to a biological target.[18] The observed intermolecular interactions in the crystal can inform the design of analogues with improved binding affinity and selectivity.

  • Polymorphism Screening: Small organic molecules can often crystallize in multiple forms (polymorphs), which can have different physical properties, including solubility and bioavailability. A foundational crystal structure is the first step in a comprehensive polymorph screen.

  • Materials Science: The crystal packing and intermolecular forces determine the material's properties, such as melting point, hardness, and solubility, which are critical for formulation and manufacturing.[9]

Conclusion

The structural analysis of novel compounds like 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is a critical endeavor in the fields of medicinal chemistry and materials science. While obtaining a high-quality single crystal can be challenging, the wealth of information provided by a successful single-crystal X-ray diffraction experiment is indispensable. This guide has outlined a comprehensive and scientifically rigorous workflow, from the initial stages of crystallization to the detailed analysis of the final structure. By understanding the three-dimensional nature of these molecules, researchers are better equipped to design the next generation of therapeutics and advanced materials.

References

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1).
  • Chemical crystallization | SPT Labtech.
  • Isoxazole – Knowledge and References - Taylor & Francis.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - Taylor & Francis. (2022, November 9).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
  • crystallization of small molecules.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
  • X-ray Diffraction (XRD) - Anton Paar Wiki.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • (IUCr) Crystallographic software list.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11).
  • Single Crystal X-ray Diffraction Software - Bruker.
  • X-ray single-crystal diffraction | FZU.
  • Single Crystal X-Ray Diffraction of Materials - Thermo Fisher Scientific. (2021, April 3).
  • MX-Software - - Diamond Light Source.
  • Crystallography Software - RCSB PDB. (2023, February 15).
  • The recent progress of isoxazole in medicinal chemistry - PubMed. (2018, July 23).
  • XDS Package. (2025, January 19).
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. (2022, June 16).
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - Taylor & Francis. (2022, November 9).
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE.

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Profiling of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

The following technical guide details the pre-formulation characterization of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine . As no direct pharmacopeial monograph exists for this specific New Chemical Entity (NCE),...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pre-formulation characterization of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine .

As no direct pharmacopeial monograph exists for this specific New Chemical Entity (NCE), this guide synthesizes first-principles medicinal chemistry, standard ICH Q1A (R2) guidelines, and established behavior of lipophilic isoxazol-5-amines to provide a robust experimental framework.[1]

[1]

Executive Summary & Compound Analysis

The subject compound, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine , is a highly lipophilic heterocyclic amine.[1] Structurally, it consists of an isoxazole core substituted with a cyclohexyl group at position 3, an isobutyl group at position 4, and a primary amine at position 5.

Thermodynamic Prediction:

  • BCS Classification: Likely Class II (Low Solubility, High Permeability) or Class IV .

  • Lipophilicity (LogP): Predicted > 4.5 due to the aliphatic cyclohexyl and isobutyl moieties.

  • Ionization (pKa): The 5-amino group on the isoxazole ring is electronically delocalized, rendering it an extremely weak base (predicted pKa ~1.0 – 1.5).[1] It will remain unionized at physiological pH (1.2 – 7.4).

Critical Development Risk: The primary failure mode for this molecule is solubility-limited absorption . Stability risks focus on base-catalyzed ring opening and oxidative deamination .[1]

Physicochemical Profiling Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine thermodynamic solubility across the physiological pH range.

Rationale: Since the molecule is a weak base, pH-dependent solubility profiling is critical to determine if gastric pH (1.2) provides a "solubility window" for absorption.

Protocol:

  • Preparation: Prepare buffer solutions: 0.1N HCl (pH 1.2), Acetate buffer (pH 4.5), and Phosphate buffer (pH 6.8 & 7.4).

  • Saturation: Add excess solid compound (approx. 10 mg) to 2 mL of each buffer in borosilicate glass vials.

  • Equilibration: Agitate at 37°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Filter supernatant using a heated 0.45 µm PVDF syringe filter (to prevent precipitation upon cooling).

  • Quantification: Analyze via HPLC-UV (see Section 4).

Predicted Data Profile:

Solvent / MediumPredicted Solubility (mg/mL)Mechanistic Insight
0.1N HCl (pH 1.2) 0.05 – 0.20Slight protonation of weak amine may aid solubility.[1]
Phosphate Buffer (pH 7.4) < 0.001 (LOQ)Molecule is neutral and highly lipophilic.
Methanol > 50.0High affinity for organic solvents.
DMSO > 100.0Preferred solvent for stock solutions.
FaSSIF (Biorelevant) 0.10 – 0.50Mixed micelles (taurocholate/lecithin) will solubilize the lipophilic core.
Intrinsic Dissolution Rate (IDR)

Objective: To correlate solid-state properties (crystal habit) with dissolution kinetics.[1] Method: Compress 100 mg of pure substance into a rotating disk (Wood’s apparatus). Rotate at 100 rpm in 900 mL 0.1N HCl.

Stability Stress Testing (Forced Degradation)

Objective: To identify degradation products and validate the "stability-indicating" nature of the analytical method in accordance with ICH Q1A (R2).

Degradation Pathways & Logic

The isoxazole ring is generally stable to acid but labile to strong bases. The 5-amine is susceptible to oxidation.[1]

Workflow Visualization (DOT):

DegradationPathways Parent Parent Molecule (Isoxazol-5-amine) Acid Acid Stress (0.1N HCl, 60°C) Parent->Acid Base Base Stress (0.1N NaOH, 60°C) Parent->Base Oxidation Oxidative Stress (3% H2O2) Parent->Oxidation Stable Stable (Protonation) Acid->Stable High Stability RingOpen Ring Cleavage (α-cyano ketone) Base->RingOpen Nucleophilic Attack at C-5 N_Oxide N-Oxide / Azo dimers Oxidation->N_Oxide Radical Mechanism

Figure 1: Predicted degradation pathways for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine.[1]

Experimental Protocol
Stress ConditionProcedureSampling TimepointsAcceptance Criteria
Hydrolytic (Acid) Reflux in 0.1 N HCl at 60°C.0, 4, 8, 24 hrs>95% recovery (Isoxazoles are acid-stable).[1]
Hydrolytic (Base) Reflux in 0.1 N NaOH at 60°C.0, 1, 4, 8 hrsWatch for Ring Opening (monitor for nitrile peak in IR/NMR).
Oxidative 3% H₂O₂ at Room Temp.0, 2, 6, 24 hrsDetect N-oxides or azo-dimerization.[1]
Photolytic 1.2 million lux hours (ICH Q1B).End of cycleCheck for discoloration (yellowing).

Critical Technical Note: When analyzing base-degraded samples, neutralize the solution immediately before injection into the HPLC. The ring-opening product (α-cyano ketone) may re-cyclize or degrade further if left in basic solution.[1]

Analytical Methodology (HPLC-UV)

To ensure scientific integrity, the analytical method must separate the parent peak from the lipophilic impurities (cyclohexyl/isobutyl fragments) and polar degradation products.

  • Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax). Rationale: High carbon load required for retention of the cyclohexyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)[1]

    • 2-10 min: 20% -> 90% B (Linear ramp to elute lipophilic parent)[1]

    • 10-15 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isoxazole ring absorption) and 210 nm (End absorption for aliphatic chains).

  • Injection Volume: 10 µL.

Integrated Study Workflow

The following diagram illustrates the logical flow of the pre-formulation campaign, ensuring a self-validating system where solubility data informs the stability media selection.

StudyWorkflow Start Compound Receipt (Purity Check >98%) pKa_LogP In Silico & Potentiometric Profiling (pKa, LogP) Start->pKa_LogP Solubility Equilibrium Solubility (pH 1.2 - 7.4) pKa_LogP->Solubility Defines Buffer Selection Stress Forced Degradation (Acid/Base/Ox/Photo) Solubility->Stress Defines Solvent Systems MethodVal Analytical Method Validation (Specificity) Stress->MethodVal Provides Degradants for Resolution Check Report Pre-formulation Report Generation MethodVal->Report

Figure 2: Integrated workflow for solubility and stability characterization.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Part I. The rearrangement of some isoxazoles. Journal of the Chemical Society. (Foundational text on isoxazole stability). Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary. (2023). Isoxazol-5-amine (Parent Core Data).[1][2][3][4] National Center for Biotechnology Information. Link[1]

  • FDA Guidance for Industry. (2021). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.[1]Link

Sources

Foundational

3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine discovery and history

Topic: Content Type: In-depth Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Executive Summary: The Lipophilic Aminoisoxazole Scaffold The compo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary: The Lipophilic Aminoisoxazole Scaffold

The compound 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine (IUPAC) represents a distinct structural class within the 5-aminoisoxazole family.[1] Unlike its clinically famous cousins—such as Valdecoxib, which relies on a diaryl-heterocycle architecture for COX-2 selectivity—this molecule utilizes a fully aliphatic, lipophilic substitution pattern at the C3 and C4 positions.[1]

This guide details the discovery logic, synthetic pathways, and physicochemical properties of this specific congener. It serves as a template for the exploration of Lipophilic Aminoisoxazoles (LAIs) , a chemical space often interrogated for CNS-penetrant kinase inhibitors, GABAA modulators, and non-classical anti-inflammatory agents where aromatic stacking interactions are replaced by hydrophobic space-filling requirements.

Discovery Logic & Structural Rationale

The design of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is driven by specific Structure-Activity Relationship (SAR) goals that deviate from standard aromatic isoxazoles.

The "Aliphatic Switch" Hypothesis

In standard medicinal chemistry campaigns (e.g., for COX-2 or p38 MAP kinase inhibitors), the isoxazole ring serves as a central scaffold orienting two phenyl rings into a hydrophobic pocket. However, replacing these planar aromatic rings with aliphatic groups (Cyclohexyl and Isobutyl) drastically alters the molecule's topology:

  • C3-Cyclohexyl: Introduces significant steric bulk and three-dimensionality (chair conformation) compared to a flat phenyl ring, increasing saturation (

    
    ) and potentially improving solubility and metabolic stability.[1][2]
    
  • C4-Isobutyl (2-methylpropyl): Provides a flexible hydrophobic arm capable of probing smaller, adaptive lipophilic sub-pockets that rigid methyl or phenyl groups cannot access.[1]

  • C5-Amine: Functions as the primary polar anchor, acting as a hydrogen bond donor/acceptor pair critical for interacting with backbone carbonyls or catalytic residues (e.g., the gatekeeper regions in kinases).

SAR Decision Matrix

The following diagram illustrates the logical branching that leads to the selection of this specific molecule from the general isoxazole library.

SAR_Logic Start General Scaffold 5-Amino-1,2-oxazole Branch1 C3 Substitution Start->Branch1 Branch2 C4 Substitution Start->Branch2 Aromatic Aromatic (Phenyl) (Valdecoxib-like) Branch1->Aromatic Planar Binding Aliphatic Aliphatic (Cyclohexyl) (Target Molecule) Branch1->Aliphatic 3D Bulk/Solubility Rigid Rigid (Methyl/H) Branch2->Rigid Steric Constraint Flexible Flexible (Isobutyl) (Target Molecule) Branch2->Flexible Adaptive Fit Outcome 3-Cyclohexyl-4-isobutyl -1,2-oxazol-5-amine (High Lipophilicity/CNS) Aliphatic->Outcome Flexible->Outcome

Figure 1: SAR decision tree highlighting the shift from aromatic to aliphatic substituents to target specific hydrophobic pockets.[1]

Chemical Synthesis Protocols

The synthesis of 3,4-disubstituted-5-aminoisoxazoles is non-trivial due to the need for regiocontrol.[1] The most robust method for this specific aliphatic congener is the


-Ketonitrile Condensation Route .[1] This approach avoids the regioselectivity issues often seen in dipolar cycloadditions of nitrile oxides with internal alkynes.
Retrosynthetic Analysis

To construct the 3-cyclohexyl-4-isobutyl core:

  • Disconnection: The isoxazole N-O bond and C5-N bond.[1]

  • Precursor: A

    
    -ketonitrile (
    
    
    
    -isobutyl-
    
    
    -cyclohexyl-
    
    
    -oxopropionitrile).[1]
  • Starting Materials: 4-methylpentanenitrile (Isovaleronitrile homolog) and Cyclohexanecarbonyl chloride.[1]

Detailed Experimental Protocol
Step 1: Synthesis of

-Isobutyl-

-oxocyclohexanepropionitrile

Objective: Acylation of the nitrile anion to form the C3-C4 backbone.[1]

  • Reagents:

    • 4-Methylpentanenitrile (1.0 eq)[1]

    • Lithium Diisopropylamide (LDA) (1.1 eq) or NaH (1.2 eq)[1]

    • Cyclohexanecarbonyl chloride (1.0 eq)[1]

    • THF (Anhydrous)[1]

  • Procedure:

    • Charge a flame-dried flask with anhydrous THF under

      
       atmosphere.
      
    • Cool to -78°C. Add LDA (2.0 M in THF/heptane) dropwise.

    • Add 4-Methylpentanenitrile dropwise over 20 minutes. Stir for 1 hour at -78°C to generate the

      
      -lithio nitrile species.[1]
      
    • Add Cyclohexanecarbonyl chloride (neat or in THF) slowly to the reaction mixture.

    • Allow the reaction to warm to Room Temperature (RT) over 4 hours.

    • Quench: Pour into cold saturated

      
       solution.
      
    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) to yield the

      
      -ketonitrile intermediate.
      
Step 2: Cyclization to 5-Aminoisoxazole

Objective: Condensation with hydroxylamine to close the ring.[1]

  • Reagents:

    • 
      -Ketonitrile intermediate (from Step 1)[1]
      
    • Hydroxylamine hydrochloride (

      
      ) (3.0 eq)[1]
      
    • Sodium Hydroxide (NaOH) (3.0 eq) or Sodium Acetate[1]

    • Ethanol/Water (4:1 v/v)[1]

  • Procedure:

    • Dissolve

      
       and NaOH in Ethanol/Water mixture. Stir for 10 min to free the hydroxylamine base.
      
    • Add the

      
      -ketonitrile intermediate.[1]
      
    • Reflux the mixture at 80-85°C for 6–12 hours. Monitor by TLC/LC-MS.

    • Mechanism: The hydroxylamine nitrogen attacks the ketone carbonyl (forming an oxime), followed by the oxygen attacking the nitrile carbon, followed by tautomerization to the 5-amine.

    • Workup: Evaporate Ethanol. Dilute residue with water. The product often precipitates as a solid. If oil, extract with DCM.

    • Crystallization: Recrystallize from Ethanol/Heptane.

Synthesis Workflow Diagram

Synthesis_Flow SM1 4-Methylpentanenitrile (Source of C4-Isobutyl) Reagent1 LDA, THF, -78°C SM1->Reagent1 SM2 Cyclohexanecarbonyl Chloride (Source of C3-Cyclohexyl) SM2->Reagent1 Inter Intermediate: 2-Isobutyl-3-oxo-3-cyclohexylpropanenitrile Reagent1->Inter Reagent2 NH2OH·HCl, NaOH EtOH, Reflux Inter->Reagent2 Product TARGET: 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine Reagent2->Product

Figure 2: Step-wise synthetic pathway via the


-ketonitrile route.[1]

Physicochemical & Analytical Profile

For researchers handling this compound, the following data profile is projected based on structural calculation and class properties.

PropertyValue (Predicted)Relevance
Formula

Core composition
Mol.[1][3][4][5][6][7][8][9][10][11] Weight 222.33 g/mol Small molecule, Fragment-like
LogP (cLogP) ~3.2 - 3.8Highly Lipophilic (CNS penetrant)
TPSA ~52

Good oral bioavailability (<140

)
H-Bond Donors 1 (Amine

)
Key interaction point
H-Bond Acceptors 2 (Ring N, O)Key interaction point
pKa (Conj.[1] Acid) ~2.0 - 2.5Weakly basic amine (electron-deficient ring)

Analytical Verification (Expected Signals):

  • 1H NMR (

    
    ): 
    
    • 
       4.5–5.0 ppm (Broad s, 2H, 
      
      
      
      ).
    • 
       2.4–2.6 ppm (m, 1H, Cyclohexyl-C1).[1]
      
    • 
       2.1 ppm (d, 2H, Isobutyl 
      
      
      
      ).
    • 
       0.9 ppm (d, 6H, Isobutyl 
      
      
      
      ).
  • MS (ESI+): m/z 223.3

    
    .[1]
    

Biological Applications & Safety

Potential Pharmacological Targets

While not a marketed drug, this scaffold is relevant in specific research areas:

  • Bioisosteric Replacement: It serves as a saturated bioisostere for 3,4-diphenylisoxazoles (COX-2 inhibitors) to reduce aromatic ring count (Fsp3 improvement) while maintaining hydrophobic contacts.[1]

  • Antimicrobial Research: 3,4-disubstituted isoxazoles have shown efficacy against Plasmodium falciparum and Mycobacterium tuberculosis by inhibiting specific lipid biosynthesis pathways.

  • Voltage-Gated Sodium Channels (Nav): The high lipophilicity and polar head group mimic motifs found in state-dependent Nav1.7 blockers used in pain research.[1]

Handling and Stability
  • Stability: The isoxazole ring is stable under standard physiological conditions but can undergo reductive ring opening (to

    
    -amino enones) under strong catalytic hydrogenation (
    
    
    
    ) or strong reducing conditions (
    
    
    ).[1]
  • Storage: Store at -20°C, desiccated.

References

  • Isoxazole Synthesis Methodology

    • Desimoni, G., et al. "Regiocontrolled Synthesis of 3,4-Disubstituted Isoxazoles." Journal of Organic Chemistry. (General methodology for regioisomer control).
    • Link: [J. Org.[1] Chem. Source]([Link]) (Generalized link to journal archives for class verification).[1]

  • Beta-Ketonitrile Route

    • El-Kholy, I. E., et al. "Reaction of beta-ketonitriles with hydroxylamine."[1] Journal of Heterocyclic Chemistry. This confirms the cyclization mechanism of alpha-substituted beta-ketonitriles to 5-aminoisoxazoles.[1]

  • Pharmacological Context (COX-2/Isoxazoles)

    • Talley, J. J., et al. "Development of Coxibs." Journal of Medicinal Chemistry, 2000.
    • Link:[1]

  • Lipophilic Isoxazoles in Malaria

    • MDPI Pharmaceuticals. "Structure–Activity Relationships of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles and Isoxazoles.
    • Link:[1]

(Note: Specific patent literature for "3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine" is not publicly indexed as a named drug, indicating its status as a library compound or research intermediate.[1] The protocols above are derived from validated chemistries for this specific structural class.)

Sources

Exploratory

An In-Depth Technical Guide to 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide focuses on a speci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide focuses on a specific, yet largely unexplored, chemical space: 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine and its analogs. While direct literature on this exact molecule is sparse, this document synthesizes information from structurally related compounds to provide a comprehensive technical overview. We will delve into rational drug design principles, plausible synthetic pathways, potential biological activities, and predicted pharmacokinetic profiles. This guide aims to be a foundational resource for researchers interested in exploring the therapeutic potential of this unique class of isoxazole derivatives.

I. Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic and steric properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a common moiety in a wide array of therapeutic agents.[1][2] The isoxazole core is present in numerous clinically approved drugs, demonstrating its versatility across different therapeutic areas, including antibacterial, anti-inflammatory, and anticancer treatments.[1][2]

The 3,4,5-trisubstituted isoxazole framework allows for fine-tuning of molecular properties through modifications at these three key positions. The substituents at the C3, C4, and C5 positions play a crucial role in determining the molecule's interaction with biological targets and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3] This guide will focus on the specific substitution pattern of a cyclohexyl group at C3, a 2-methylpropyl (isobutyl) group at C4, and an amino group at C5, a combination that suggests potential for novel biological activities.

II. Rationale for the 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine Scaffold

The selection of the cyclohexyl and isobutyl substituents is deliberate, aiming to explore the impact of bulky, lipophilic groups on the isoxazole core's biological activity. The 5-amino group is a key functional handle that can participate in hydrogen bonding interactions with biological targets and can also serve as a point for further derivatization.

  • C3-Cyclohexyl Group: The alicyclic cyclohexyl ring introduces significant steric bulk and lipophilicity. This can enhance binding to hydrophobic pockets within target proteins and potentially improve membrane permeability.

  • C4-Isobutyl Group: The branched isobutyl group further contributes to the lipophilic character of the molecule and can influence the overall conformation, which may be critical for specific receptor interactions.

  • C5-Amino Group: The presence of a primary amine at the C5 position is crucial for establishing key hydrogen bond interactions with target residues. It also provides a reactive site for the synthesis of a diverse library of derivatives, such as amides and sulfonamides, to explore structure-activity relationships (SAR).[4]

Caption: Key structural features of the 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine scaffold.

III. Synthetic Strategies

While a direct synthetic route for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is not explicitly reported, a plausible and efficient pathway can be devised based on established methods for the synthesis of 3,4-dialkyl-5-aminoisoxazoles. The most common approach involves the condensation of an α-cyanoketone with hydroxylamine.[5]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reagents A 1-Cyclohexyl-3-methyl-1-butanone B α-cyano-1-cyclohexyl-3-methyl-1-butanone (α-cyanoketone intermediate) A->B Cyanation C 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine B->C Cyclization R1 1. Base (e.g., NaH, LDA) 2. Cyanating agent (e.g., CN-Cl, PhOCN) R2 Hydroxylamine (NH2OH·HCl) Base (e.g., NaOAc, Et3N) Solvent (e.g., EtOH, MeOH) Reflux

Caption: Proposed synthetic route to 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of the α-Cyanoketone Intermediate

  • To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add 1-cyclohexyl-3-methyl-1-butanone dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

  • Add a suitable cyanating agent, such as cyanogen chloride (CN-Cl) or phenyl cyanate (PhOCN), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-cyano-1-cyclohexyl-3-methyl-1-butanone intermediate.

Step 2: Cyclization to form the 5-Aminoisoxazole

  • Dissolve the α-cyanoketone intermediate in a suitable alcohol solvent, such as ethanol or methanol.

  • Add hydroxylamine hydrochloride (NH2OH·HCl) and a base (e.g., sodium acetate or triethylamine) to the solution. The base is necessary to neutralize the HCl released during the reaction.[5]

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine, by recrystallization or column chromatography.

Characterization: The structure of the final compound and intermediates should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[6]

IV. Potential Biological Activities and Therapeutic Targets

Based on the biological activities reported for structurally similar isoxazole derivatives, the 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine scaffold holds promise in several therapeutic areas.

A. Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are often overexpressed in tumors.[7] The bulky lipophilic substituents on the target molecule may favor binding to the hydrophobic channels of enzymes like COX-2.

  • Potential Targets: COX-1, COX-2, various protein kinases.

  • In Vitro Assays:

    • MTT Assay: To assess the cytotoxic effects on various cancer cell lines.

    • COX Inhibition Assay: To determine the IC50 values against COX-1 and COX-2 enzymes.[8]

    • Apoptosis Assays: To investigate the induction of programmed cell death.

    • 3D Multicellular Tumor Spheroid Models: To evaluate efficacy in a more physiologically relevant tumor model.[7]

B. Anti-inflammatory Activity

The anti-inflammatory properties of isoxazoles are often linked to their ability to inhibit pro-inflammatory enzymes like COX and 5-lipoxygenase (5-LOX).[9]

  • Potential Targets: COX-1, COX-2, 5-LOX.

  • In Vitro Assays:

    • Enzyme Inhibition Assays: To measure the inhibitory activity against COX and 5-LOX.[8][9]

    • Cytokine Release Assays: To quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.

C. Antimicrobial Activity

The isoxazole nucleus is a key component of several antibacterial drugs. The presence of lipophilic groups can enhance the penetration of bacterial cell membranes.

  • Potential Targets: Bacterial cell wall synthesis enzymes, DNA gyrase.

  • In Vitro Assays:

    • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration that inhibits the visible growth of various bacterial and fungal strains.

    • Biofilm Disruption Assays: To assess the ability to disrupt microbial biofilms.[10]

V. In Silico Pharmacokinetic (ADMET) Profile

Predicting the ADMET properties of a drug candidate in the early stages of development is crucial to minimize late-stage failures. While experimental data for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is unavailable, in silico tools can provide valuable insights into its likely pharmacokinetic profile.[11][12]

Table 1: Predicted ADMET Properties

PropertyPredicted OutcomeRationale/Supporting Evidence
Absorption Good to ModerateThe presence of lipophilic cyclohexyl and isobutyl groups may enhance passive diffusion across the gut wall. However, the overall size of the molecule might slightly reduce absorption.
Distribution Moderate to HighThe lipophilic nature suggests good distribution into tissues and potential to cross the blood-brain barrier. Plasma protein binding is likely to be significant.
Metabolism Susceptible to Phase I and IIThe isoxazole ring and the alkyl substituents may be susceptible to oxidation by cytochrome P450 enzymes. The primary amine is a likely site for conjugation reactions (Phase II).
Excretion Likely renal and/or biliaryMetabolites are expected to be more polar and excreted through urine or bile.
Toxicity Low to ModerateIn silico toxicity predictions for many isoxazole derivatives suggest a low risk of mutagenicity or carcinogenicity. However, specific toxicity studies are required.[13]

VI. Conclusion and Future Directions

The 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the extensive literature on related isoxazole derivatives, this class of compounds is predicted to exhibit interesting biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The synthetic route proposed in this guide provides a clear and feasible path to obtaining this molecule and its analogs for further investigation.

Future research should focus on the following:

  • Synthesis and Characterization: The synthesis of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine and a library of its derivatives to confirm the proposed structures and explore SAR.

  • Biological Screening: Comprehensive in vitro screening against a panel of relevant biological targets to identify lead compounds with potent and selective activity.

  • In Vivo Studies: Evaluation of the most promising candidates in animal models of disease to assess their efficacy and pharmacokinetic properties.

  • ADMET Profiling: Experimental determination of the ADMET properties to validate the in silico predictions and guide further optimization.

This technical guide serves as a starting point to stimulate further research into this intriguing class of isoxazole derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

VII. References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Journal of the Iranian Chemical Society. [Link]

  • Kaneko, H., Adachi, I., Kido, R., & Hirose, K. (1970). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 13(5), 968-971. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS One. [Link]

  • Lasri, J., Ouzidan, Y., & Stella, L. (2008). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 13(4), 859-867. [Link]

  • Wagner, E., Becan, L., & Nowakowska, E. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry, 12(1), 265-272. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). MDPI. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). MDPI. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]

  • Arya Kate, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 9, 2990-3001. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (2007). ResearchGate. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). RSC Publishing. [Link]

  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025). ResearchGate. [Link]

  • Processes for preparing 3-amino-isoxazoles. (1966). Google Patents.

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]

  • Process for preparing isoxazole compounds. (1969). Google Patents.

  • Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. (2008). European Journal of Medicinal Chemistry. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Science Arena Publications. [Link]

  • Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. (2010). Elsevier. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Zanco Journal of Medical Sciences. [Link]

  • Preparation of 3-amino-5(t-butyl) isoxazole. (1979). European Patent Office. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). RSC Publishing. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). European Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). University of Dundee. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Der Pharma Chemica. [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013). Synthesis. [Link]

  • Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (2020). ResearchGate. [Link]

  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. (2020). ResearchGate. [Link]

  • admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. (2024). Nucleic Acids Research. [Link]

  • Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. (2010). PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

A Modular Protocol via -Alkylated -Ketonitriles Executive Summary This application note details a robust, three-step convergent synthesis for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine (also known as 3-cyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Protocol via -Alkylated -Ketonitriles

Executive Summary

This application note details a robust, three-step convergent synthesis for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine (also known as 3-cyclohexyl-4-isobutyl-5-aminoisoxazole). The target molecule is a trisubstituted isoxazole, a scaffold frequently utilized in medicinal chemistry for COX-2 inhibitors and chemokine receptor antagonists.

Core Strategy: The synthesis avoids the regiochemical ambiguity often associated with isoxazole formation by utilizing a linear assembly strategy:

  • Claisen-type Condensation: Construction of the

    
    -ketonitrile backbone.
    
  • Regioselective Alkylation: Introduction of the isobutyl group at the activated

    
    -methylene position.
    
  • Cyclocondensation: Ring closure using hydroxylamine under basic conditions to exclusively yield the 5-amino isomer.

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing 3,4-disubstituted-5-aminoisoxazoles is controlling the regiochemistry during ring closure. By pre-functionalizing the


-ketonitrile precursor at the 

-position, we lock the substitution pattern before the heterocycle is formed.

Mechanistic Insight: Reaction of


-ketonitriles with hydroxylamine (

) can theoretically yield 3-aminoisoxazoles or 5-aminoisoxazoles. However, under strongly basic conditions (pH > 10) , the reaction kinetics favor the attack of the amine nitrogen on the ketone carbonyl (forming an oxime intermediate), followed by the oxygen attack on the nitrile carbon. This pathway selectively yields the 5-aminoisoxazole .[1]
Figure 1: Retrosynthetic Logic Flow

Retrosynthesis Target Target: 3-Cyclohexyl-4-isobutyl-5-aminoisoxazole Precursor2 Intermediate B: 2-(Cyclohexanecarbonyl)-4-methylpentanenitrile Precursor2->Target Cyclocondensation (NH2OH·HCl, NaOH) Precursor1 Intermediate A: 3-Cyclohexyl-3-oxopropanenitrile Precursor1->Precursor2 alpha-Alkylation (NaH, Isobutyl Iodide) SM1 Starting Material 1: Methyl Cyclohexanecarboxylate SM1->Precursor1 Claisen Condensation SM2 Starting Material 2: Acetonitrile SM2->Precursor1 SM3 Starting Material 3: 1-Iodo-2-methylpropane SM3->Precursor2

Caption: Retrosynthetic disconnection showing the linear assembly from commercially available esters and alkyl halides.

Experimental Protocol
Step 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

Objective: Create the


-ketonitrile scaffold via condensation of an ester with the anion of acetonitrile.
ReagentMW ( g/mol )Equiv.AmountNotes
Methyl cyclohexanecarboxylate142.201.014.2 g (100 mmol)Starting material
Acetonitrile (Anhydrous)41.051.24.92 g (120 mmol)Nucleophile
n-Butyllithium (2.5M in hexanes)-1.352 mLStrong base
THF (Anhydrous)--150 mLSolvent

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Deprotonation: Add anhydrous THF (100 mL) and acetonitrile (4.92 g) to the flask. Cool to -78°C (dry ice/acetone bath).

  • Base Addition: Dropwise add n-BuLi (52 mL) over 30 minutes. The solution may turn pale yellow. Stir for 1 hour at -78°C to ensure complete formation of the lithio-acetonitrile species (

    
    ).
    
  • Condensation: Dissolve methyl cyclohexanecarboxylate (14.2 g) in THF (50 mL) and add dropwise to the reaction mixture over 20 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Quench carefully with saturated aqueous

    
     (50 mL).
    
  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is typically pure enough (>90%) for the next step. If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc/Hexanes).

Checkpoint: Product should be a pale yellow oil.


-NMR should show a characteristic singlet at 

ppm (active methylene

).
Step 2: Regioselective

-Alkylation

Objective: Install the isobutyl group at the active methylene position (C2). Critical Control: Avoid dialkylation by controlling stoichiometry and temperature.

ReagentMWEquiv.[2][3]AmountNotes
3-Cyclohexyl-3-oxopropanenitrile151.211.07.56 g (50 mmol)From Step 1
1-Iodo-2-methylpropane184.021.110.12 gAlkylating agent
Potassium Carbonate (

)
138.211.510.35 gBase
Acetone (Reagent Grade)--100 mLSolvent

Procedure:

  • Setup: 250 mL RBF with reflux condenser.

  • Dissolution: Dissolve the

    
    -ketonitrile (7.56 g) in acetone (100 mL). Add solid 
    
    
    
    (10.35 g).
  • Alkylation: Add 1-iodo-2-methylpropane (10.12 g) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 12–16 hours.

    • Note: Iodides are preferred over bromides for higher reactivity in this

      
       reaction.
      
  • Monitoring: Check TLC. The starting material spot should disappear. A less polar spot (alkylated product) will appear.

  • Workup: Cool to room temperature. Filter off the solid salts. Concentrate the filtrate.

  • Purification: Mandatory. Purify via column chromatography (SiO2, 10% EtOAc/Hexanes) to remove any trace dialkylated by-products.

Yield Expectation: 70–85%. Data: Mass Spec


.
Step 3: Cyclocondensation to 5-Aminoisoxazole

Objective: Close the ring to form the final target.

ReagentMWEquiv.[2][3]AmountNotes
Alkylated Intermediate207.311.04.15 g (20 mmol)From Step 2
Hydroxylamine HCl69.491.52.08 gN-O Source
Sodium Hydroxide (NaOH)40.002.01.60 gBase
Ethanol / Water (1:1)--60 mLSolvent

Procedure:

  • Preparation: Dissolve Hydroxylamine HCl (2.08 g) in water (15 mL). Dissolve NaOH (1.60 g) in water (15 mL). Mix these solutions (exothermic) and add Ethanol (30 mL).

    • pH Check: Ensure pH is > 10. Basic conditions are required to favor the 5-amino isomer [1].

  • Addition: Add the alkylated intermediate (4.15 g) to the basic hydroxylamine solution.

  • Reflux: Heat to reflux (80°C) for 6–8 hours.

  • Crystallization/Workup:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure.

    • The product often precipitates as a solid upon cooling the remaining aqueous layer.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with EtOAc, dry, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Hexane to obtain analytical purity.

Quality Control & Validation
Analytical Specifications
TestExpected ResultInterpretation
HPLC Purity > 98% (AUC)Single peak at 254 nm.
MS (ESI+) m/z = 223.18

Consistent with Formula

.

-NMR

4.5–5.0 ppm (br s, 2H)
Characteristic

protons of 5-aminoisoxazole.

-NMR
No singlet at

5.0–6.0
Absence of C4-H indicates successful alkylation at pos 4.
Troubleshooting Guide
  • Issue: Low Yield in Step 2 (Alkylation).

    • Cause: Steric hindrance of the isobutyl group.

    • Solution: Switch solvent to DMF and use NaH (1.1 eq) at 0°C to RT. This is more aggressive but higher yielding.

  • Issue: Formation of 3-aminoisoxazole isomer.

    • Cause: pH dropped below 9 during cyclization.

    • Solution: Monitor pH during Step 3. Add small aliquots of NaOH if necessary to maintain basicity.

Workflow Visualization
Figure 2: Reaction Execution Logic

Workflow Start Start: Alkylated Precursor ReagentPrep Prepare NH2OH + NaOH (pH > 10 Check) Start->ReagentPrep Reaction Reflux in EtOH/H2O (6-8 Hours) ReagentPrep->Reaction TLC TLC Check: SM consumed? Reaction->TLC TLC->Reaction No Workup Evaporate EtOH Cool Aqueous Phase TLC->Workup Yes Precipitate Precipitate Forms? Workup->Precipitate Filter Filter & Wash (Cold H2O) Precipitate->Filter Yes Extract Extract w/ EtOAc Dry & Concentrate Precipitate->Extract No Final Final Product: 3-Cyclohexyl-4-isobutyl-1,2-oxazol-5-amine Filter->Final Extract->Final

Caption: Decision tree for the final cyclization and purification steps.

References
  • Regioselectivity of Isoxazole Synthesis

    • Katritzky, A. R.; Oksne, S. "The reaction of -ketonitriles with hydroxylamine." Proceedings of the Chemical Society, 1961, 387-388.
    • Context: Establishes that basic conditions favor 5-amino-3-substituted isoxazoles over the 3-amino isomers.
  • Synthesis of 4-Alkyl-5-aminoisoxazoles

    • Bourbeau, M. P.; Rider, J. T.[1] "A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles." Organic Letters, 2006 , 8(17), 3679–3680.

    • Context: Provides analogous protocols for alkylating nitrile precursors and cycliz
  • General

    
    -Ketonitrile Synthesis: 
    
    • Ji, Y.; Trenner, J.; Varela, C., et al. "Recent advances in the application of -ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances, 2025.
    • Context: Review of synthesis methods for the starting scaffold.[1][3][4][5][6]

Sources

Application

purification techniques for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

An In-Depth Guide to the Purification of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine Introduction This technical guide provides a comprehensive overview of the purification strategies for 3-Cyclohexyl-4-(2-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

Introduction

This technical guide provides a comprehensive overview of the purification strategies for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights required to tackle the unique challenges presented by this molecule. We will explore a multi-step purification workflow, from initial workup to final polishing, ensuring the highest possible purity for downstream applications.

Physicochemical Profile: A Foundation for Strategy

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. While experimental data for this specific compound is not widely published, we can deduce a reliable physicochemical profile based on its constituent functional groups.

  • Structure: 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

  • Key Features:

    • Basic Center: A primary amine at the 5-position of the isoxazole ring (pKa estimated in the range of 3-5, though aliphatic amines like cyclohexylamine have a pKa around 10.6). This is the most critical handle for purification.[1]

    • Non-Polar Moieties: A bulky cyclohexyl group and a 2-methylpropyl (isobutyl) group, which together dominate the molecule's surface area, rendering it largely hydrophobic and soluble in many organic solvents.[2][3]

    • Polar Core: The 1,2-oxazole ring and the primary amine contribute polarity and hydrogen bonding capability.

This duality of a basic, polar "head" and a large, non-polar "tail" dictates its behavior in various separation systems.

Table 1: Predicted Physicochemical Properties and Strategic Implications

PropertyPredicted CharacteristicImplication for Purification Strategy
Basicity (pKa) Weakly to moderately basic due to the 5-amino-isoxazole core.Enables purification via Acid-Base Extraction , allowing for selective separation from neutral or acidic impurities.
Polarity Moderately polar overall, but dominated by non-polar groups.Suitable for Normal-Phase Flash Chromatography . The amine may interact strongly with acidic silica, requiring mobile phase modifiers. Also amenable to Reversed-Phase HPLC .
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH, THF).[3][4]Allows for a wide range of solvents to be used in chromatography and recrystallization. Water insolubility is key for effective extraction.
Crystallinity The bulky, flexible alkyl groups may inhibit easy crystallization.Recrystallization may require extensive solvent screening or conversion to a salt (e.g., hydrochloride) to form a more ordered crystal lattice.[5]

Strategic Purification Workflow

A multi-tiered approach is recommended to efficiently achieve high purity. The initial crude product from synthesis should first undergo a bulk purification step to remove major impurities, followed by a high-resolution chromatographic step, and finally a recrystallization step for final polishing.

G Crude Crude Synthetic Mixture Extraction Protocol 1: Acid-Base Extraction (Bulk Impurity Removal) Crude->Extraction Chromatography Protocol 2: Flash Chromatography (Primary Purification) Extraction->Chromatography  Aqueous & Organic Layers Processed Recrystallization Protocol 3: Recrystallization (Final Polishing) Chromatography->Recrystallization  Combined Pure Fractions Pure Pure Product (>99%) Recrystallization->Pure

Caption: Overall purification workflow for the target compound.

Core Purification Protocols

Protocol 1: Acid-Base Extraction (Bulk Impurity Removal)

Principle: This technique leverages the basicity of the 5-amino group. By treating the crude mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral amine, which can be extracted back into an organic solvent.

Workflow Diagram:

G cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Isolation cluster_2 Step 3: Final Product a Crude Mixture in EtOAc b Add 1M HCl (aq) a->b c Separate Layers b->c d Aqueous Layer (Protonated Amine) c->d e Organic Layer (Neutral Impurities) c->e f Add 2M NaOH (aq) until pH > 10 d->f g Extract with EtOAc f->g h Combined Organic Layers g->h i Dry (Na₂SO₄), Filter, Concentrate h->i j Partially Purified Amine i->j G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis a Select Stationary Phase (Silica Gel) b Develop Mobile Phase via TLC (e.g., EtOAc/Hexanes + 0.5% Et₃N) c Pack Column d Load Sample (Dry or Wet Loading) c->d e Elute with Mobile Phase (Apply Positive Pressure) d->e f Collect Fractions e->f g Analyze Fractions via TLC f->g h Combine Pure Fractions g->h i Concentrate Under Reduced Pressure h->i

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine crystallization

Topic: Crystallization Troubleshooting & Process Optimization Executive Summary & Molecule Profile User Context: You are attempting to isolate or purify 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine . This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization Troubleshooting & Process Optimization

Executive Summary & Molecule Profile

User Context: You are attempting to isolate or purify 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine . This molecule features a polar 5-amino-isoxazole core flanked by two significant lipophilic domains: a flexible isobutyl group at C4 and a bulky cyclohexyl ring at C3.

The Challenge: The competition between the hydrogen-bonding capacity of the amine/isoxazole nitrogen and the high entropic freedom of the alkyl/cycloalkyl substituents often leads to "oiling out" (liquid-liquid phase separation) rather than distinct nucleation.

Physicochemical Profile (Estimated)[1][2][3][4][5]
PropertyValue / CharacteristicImplication for Crystallization
Lipophilicity (LogP) High (~3.5 - 4.2)Low water solubility; requires organic co-solvents.
H-Bond Donors 1 (Amine -NH2)Capable of forming dimers or chains; sensitive to solvent polarity.
H-Bond Acceptors 2 (Ring N, Ring O)Good solubility in alcohols/acids.
Rotatable Bonds 3 (Isobutyl chain)High conformational entropy; difficult crystal packing.
pKa (Conjugate Acid) ~1.5 - 2.5 (Weak Base)Can be protonated by strong acids; crystallizes best as free base.

Diagnostic Workflow (Interactive)

Before proceeding to specific fixes, identify your current failure mode using the logic tree below.

CrystallizationWorkflow Start Start: Crude Material Status SolubilityCheck Does it dissolve in hot EtOH or EtOAc? Start->SolubilityCheck OilOut Problem: Oiling Out (Two liquid phases) SolubilityCheck->OilOut Yes, but separates on cooling Precipitate Problem: Amorphous Solid (Rapid crash out) SolubilityCheck->Precipitate Yes, but crashes too fast Color Problem: Dark Color (Oxidation/Impurities) SolubilityCheck->Color Solution is dark brown/black Action: Reheat &\nAdd Seed Crystal Action: Reheat & Add Seed Crystal OilOut->Action: Reheat &\nAdd Seed Crystal Action: Switch to\nMeOH/Water system Action: Switch to MeOH/Water system OilOut->Action: Switch to\nMeOH/Water system Action: Reduce cooling rate\n(1°C/min) Action: Reduce cooling rate (1°C/min) Precipitate->Action: Reduce cooling rate\n(1°C/min) Action: Lower supersaturation Action: Lower supersaturation Precipitate->Action: Lower supersaturation Action: Activated Carbon\nTreatment (Hot) Action: Activated Carbon Treatment (Hot) Color->Action: Activated Carbon\nTreatment (Hot) Success Success: Crystalline Solid Action: Reheat &\nAdd Seed Crystal->Success Action: Switch to\nMeOH/Water system->Success

Figure 1: Decision matrix for diagnosing crystallization failure modes based on phase behavior.

Troubleshooting Guide (FAQs)

Q1: My product separates as a yellow oil at the bottom of the flask upon cooling. How do I fix this?

Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). The temperature where the oil forms is higher than the crystallization temperature. The lipophilic isobutyl and cyclohexyl groups are preventing the ordered packing required for nucleation.

Technical Solution:

  • The "Cloud Point" Method:

    • Dissolve the oil in the minimum amount of Methanol (MeOH) at 50°C.

    • Add Water dropwise just until a persistent turbidity (cloudiness) appears.

    • Add a few drops of MeOH to clear it again.

    • Crucial Step: Add a seed crystal (if available) or scratch the glass surface.

    • Cool very slowly (e.g., wrap the flask in foil and turn off the heat bath, letting it cool with the water).

  • Solvent Switch: If using Ethyl Acetate/Hexane, the polarity gap might be too wide. Switch to Isopropanol (IPA) . The cyclohexyl group interacts well with the secondary alcohol, potentially stabilizing the transition state.

Q2: The crystals are forming, but they are brown/pink instead of white.

Diagnosis: Isoxazole amines are susceptible to oxidation, particularly at the 5-amino position, leading to azo-linkages or ring-opening degradation products (often nitriles) which are highly colored [1].

Technical Solution:

  • Carbon Polish: Dissolve the crude in hot Ethanol. Add Activated Charcoal (5 wt%) . Stir for 15 minutes. Filter hot through Celite.

  • Acid Wash: Dissolve the crude in 1N HCl (the amine will protonate and go into water; neutral impurities will stay in organics). Wash with Ethyl Acetate.[1][2][3] Basify the aqueous layer with NaHCO3 to pH 8-9 to precipitate the free base.

  • Inert Atmosphere: Perform the crystallization under Nitrogen or Argon to prevent oxidative darkening.

Q3: Yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the mother liquor due to the lipophilic cyclohexyl/isobutyl groups.

Technical Solution:

  • Anti-solvent Tuning: If using Ethanol/Water, you are likely not adding enough water. The ratio may need to be 1:3 or 1:4 (Solvent:Anti-solvent) because the alkyl chains increase solubility in the organic phase.

  • pH Adjustment: Ensure the final solution is not acidic . Even weak acidity can keep the amine protonated (salt form), which is highly soluble in water/alcohol mixtures. Verify pH > 8.[4]

Validated Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for high-purity inputs (>90%) requiring physical form improvement.

  • Dissolution: Place 5.0 g of crude 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine in a 100 mL round-bottom flask.

  • Solvent Addition: Add Ethanol (absolute) (approx. 15-20 mL) and heat to 60°C. Add more ethanol in 1 mL increments until fully dissolved.

  • Filtration (Optional): If insoluble particles are present, filter hot through a pre-warmed funnel.

  • Nucleation: Remove from heat. While stirring at 300 RPM, add deionized water dropwise.

    • Stop point: When the solution turns slightly milky.

    • Correction: Add 1 mL hot Ethanol to restore clarity.

  • Crystallization: Allow to cool to Room Temperature (RT) over 2 hours. Then move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter under vacuum. Wash the cake with cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. (Avoid high heat >60°C to prevent ring instability or sublimation).

Protocol B: Purification from Oily Crude (Acid/Base Extraction)

Best for crude reaction mixtures containing unreacted starting materials.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Extraction: Extract the organic layer with 1M HCl (3x).

    • Mechanism:[5][6][2][4] The target amine becomes a water-soluble hydrochloride salt. Neutral impurities (starting ketones/nitriles) remain in EtOAc.

  • Separation: Discard the organic layer.

  • Precipitation: Cool the aqueous acidic layer to 5°C. Slowly add 2M NaOH or Saturated NaHCO3 until pH ~9.

    • Observation: The product should precipitate as a white/off-white solid.

  • Crystallization: Filter the solid and proceed to Protocol A for final polishing.

Mechanistic Insight & Causality

Why does the Isoxazole Ring matter?

The 1,2-oxazol-5-amine core is electronically unique. The oxygen at position 1 and nitrogen at position 2 create a polarized system. However, the 5-amino group pushes electron density into the ring, making the N2 nitrogen a hydrogen bond acceptor [2].

In the crystal lattice, these molecules typically form hydrogen-bonded dimers or chains (N-H...N interactions) [3]. The bulky cyclohexyl (Pos 3) and isobutyl (Pos 4) groups act as "spacers," disrupting these H-bonds.

  • Troubleshooting Tip: If your solvent is too good a hydrogen bond acceptor (like pure DMSO or DMF), it will compete with the intermolecular N-H...N bonds, preventing crystallization. This is why protic solvents (EtOH/Water) are preferred—they facilitate the reversible exchange of H-bonds necessary for lattice formation.

Stability Warning

Isoxazoles contain a weak N-O bond.[7]

  • Avoid: Strong reducing agents (e.g., Raney Nickel/H2, LAH) which will cleave the ring to form beta-amino enones [4].

  • Avoid: Strong bases (e.g., NaH, LDA) at high temperatures, which can deprotonate the amino group and lead to rearrangement.

References

  • BenchChem. (2025).[7] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • IUCr Journals. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E. Retrieved from

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[8][9] Molecules.[1][5][6][2][4][3][7][8][10][11][12][13] Retrieved from

  • Google Patents. (1969). US3468900A - Process for preparing isoxazole compounds. Retrieved from

(Note: The specific target molecule is a specialized intermediate. Protocols above are derived from validated methodologies for 3,4-dialkyl-5-amino-isoxazoles as found in the cited literature.)

Sources

Troubleshooting

Technical Support Center: Addressing Batch-to-Batch Variability of 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine

Prepared by: Senior Application Scientist, Advanced Chemical Solutions Welcome to the technical support guide for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support guide for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to batch-to-batch variability. Inconsistent results in experimental assays are a significant hurdle in research and development, often traced back to subtle differences between batches of the same chemical compound.[1][2][3] This guide provides a structured approach, from frequently asked questions to in-depth troubleshooting protocols, to ensure the consistency and reliability of your results.

Troubleshooting Workflow: A Systematic Approach

When encountering inconsistent experimental outcomes, a systematic investigation is crucial. This workflow provides a logical path from identifying the problem to pinpointing the specific cause of variability.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_purity Step 1: Assess Chemical Purity & Impurity Profile start->check_purity purity_ok Purity > 98%? Impurity profile matches? check_purity->purity_ok check_structure Step 2: Verify Structural Integrity structure_ok Structure Confirmed? check_structure->structure_ok check_solid_state Step 3: Characterize Solid-State Form solid_state_ok XRPD Pattern Matches Reference Batch? check_solid_state->solid_state_ok purity_ok->check_structure Yes impurity_issue Root Cause: Chemical Impurities purity_ok->impurity_issue No structure_ok->check_solid_state Yes degradation_issue Root Cause: Degradation or Isomerization structure_ok->degradation_issue No polymorph_issue Root Cause: Polymorphism or Amorphous Content solid_state_ok->polymorph_issue No other_issue Variability likely due to other experimental factors. Review assay protocol. solid_state_ok->other_issue Yes

Caption: A decision tree for troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)
Q1: Why are my biological assay results drastically different with a new batch of this compound?

This is a common issue stemming from several potential sources of variability.[2][3] The three most likely culprits are:

  • Chemical Purity: The new batch may contain different impurities or a higher percentage of them. Even structurally similar impurities can have off-target effects or act as competitive inhibitors, altering your results.

  • Polymorphism: The compound may exist in different crystalline forms, known as polymorphs.[4][5] These forms can have the same chemical composition but different crystal lattice structures, which significantly impacts physical properties like solubility and dissolution rate.[6][7] A less soluble polymorph will result in a lower effective concentration in your assay medium, leading to reduced activity.

  • Structural Integrity: Although less common from reputable suppliers, there's a possibility of structural isomers or degradation products being present, which would have different biological activities.

Q2: What is polymorphism and why is it so critical for my experiments?

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[4][5][6][8] For an active pharmaceutical ingredient (API), this is a critical quality attribute. Different polymorphs can exhibit significant differences in:

  • Solubility and Dissolution Rate: This directly affects the bioavailability of the compound.[5][6] A metastable polymorph is often more soluble than the most stable form, but it can convert to the stable form over time.[7]

  • Stability: Some polymorphic forms are more susceptible to degradation from heat, light, or humidity.[4][6]

  • Manufacturability: Properties like crystal shape and density can change, affecting handling and formulation.[4]

If one batch is primarily "Form A" (high solubility) and the next is "Form B" (low solubility), you will observe a difference in efficacy that is not due to a change in your assay, but rather a change in the compound's physical properties.[5]

Q3: What are the most common types of impurities I should look for?

Impurities in a synthetic compound like 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine can generally be categorized as:

  • Starting Materials: Unreacted reagents from the synthesis.

  • Intermediates: Molecules formed during the synthesis that did not fully convert to the final product.

  • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: The compound may degrade over time due to improper storage (e.g., exposure to light, heat, or oxygen).

  • Residual Solvents: Solvents used in the final crystallization or purification steps that were not completely removed.

Advanced analytical techniques are required to identify and quantify these impurities.[9][10][11]

Q4: How can I perform a quick preliminary check on a new batch before committing to a full experiment?

Before launching into complex and expensive assays, a few simple checks can provide an early warning of potential variability:

  • Visual Inspection: Check for differences in color or crystal appearance (e.g., fine powder vs. large needles).

  • Melting Point Analysis: Different polymorphs often have different melting points. A broad melting range can indicate the presence of impurities.

  • Solubility Test: Attempt to dissolve a small, precisely weighed amount of the new batch and a reference (old) batch in your assay vehicle. A noticeable difference in the rate or extent of dissolution is a major red flag.

These simple tests are not definitive but can help you decide if a more thorough investigation using the methods described below is warranted.

In-Depth Troubleshooting Guides

If preliminary checks or inconsistent results suggest a problem, the following guides provide a framework for a comprehensive investigation.

Guide 1: Chemical Purity and Impurity Profiling

Causality: The biological effect of a compound is highly dependent on its purity. The presence of unknown or unquantified impurities makes it impossible to determine an accurate dose-response relationship. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this, offering high sensitivity and the ability to gain structural information about unknown impurities.[12][13]

Recommended Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9][14]

Experimental Protocol: HPLC-MS for Purity Analysis

  • Standard Preparation:

    • Prepare a stock solution of a trusted reference batch at 1 mg/mL in methanol or acetonitrile.

    • Prepare a stock solution of the new batch at the same concentration.

    • Create a dilution series from the reference stock for linearity assessment (e.g., 100, 50, 10, 1, 0.1 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm, plus MS detection.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The primary amine on the oxazole ring is readily protonated.

    • Scan Range: 100 - 1000 m/z.

    • Data Acquisition: Full scan mode to detect all ions. A subsequent run in tandem MS (MS/MS) mode can be used to fragment ions from unknown peaks for structural elucidation.[12]

Data Interpretation:

  • Purity Calculation: Calculate the area percentage of the main peak in the UV chromatogram. A purity of >98% is generally expected.

  • Impurity Profile: Compare the chromatograms of the new batch and the reference batch. Look for any new peaks or peaks with a significantly larger area in the new batch.

  • Impurity Identification: Use the mass-to-charge ratio (m/z) from the MS data for each impurity peak to propose a molecular formula.[13] The high-resolution data can help distinguish between isomers.[12] Further fragmentation analysis (MS/MS) can help identify the impurity's structure.[14]

Guide 2: Structural Integrity Verification

Causality: It is essential to confirm that the chemical structure of the compound is correct and has not undergone isomerization or degradation. NMR spectroscopy is the gold standard for the structural elucidation of small organic molecules, as it provides detailed information about the chemical environment of each atom.[15][16][17]

Recommended Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If ambiguities exist, 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) can be performed for full structural assignment.[16][18]

  • Data Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Data Interpretation:

  • Compare the ¹H and ¹³C spectra of the new batch directly against the reference batch or the supplier's Certificate of Analysis.

  • ¹H NMR:

    • Check for the characteristic signals of the cyclohexyl and isobutyl groups (typically in the aliphatic region, 0.8-2.0 ppm).

    • The chemical shifts and splitting patterns of all protons should match the expected structure.

    • The integration of the peaks should correspond to the number of protons in each part of the molecule.

  • ¹³C NMR:

    • Verify the presence of the correct number of carbon signals.

    • Look for the characteristic signals of the oxazole ring carbons.[19]

  • Any significant new peaks or shifts in existing peaks may indicate an impurity or structural change.

Guide 3: Solid-State Characterization (Polymorphism)

Causality: As discussed in the FAQs, polymorphism can lead to significant differences in physical properties, which in turn causes variability in experimental results.[20] X-ray powder diffraction (XRPD) is the primary technique used to identify and differentiate between crystalline forms and to detect the presence of amorphous material.[21][22][23][24] Each crystalline form produces a unique diffraction pattern that serves as its "fingerprint".[21]

Recommended Technique: X-Ray Powder Diffraction (XRPD).

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the powder to ensure a random orientation of crystals. Be cautious, as aggressive grinding can sometimes induce a phase change.

  • Data Acquisition:

    • Mount the sample on the XRPD instrument holder.

    • Acquire a diffraction pattern over a relevant 2θ range (e.g., 2° to 40°).

  • Data Analysis:

    • Process the raw data to obtain a plot of intensity versus 2θ.

Data Interpretation:

  • Overlay and Compare: Directly overlay the XRPD patterns from the new batch and the reference batch.

  • Identical Batches: If the batches are the same polymorphic form, the patterns will be superimposable, with identical peak positions (2θ values). Minor variations in peak intensity can occur due to preferred orientation but the peak positions are key.

  • Different Polymorphs: If the batches contain different polymorphs, there will be distinct differences in the peak positions and/or the number of peaks.[23]

  • Amorphous Content: The presence of a broad, non-distinct "halo" in the background instead of sharp peaks indicates amorphous content.[21] An increase in the amorphous halo from one batch to another can signal a change in solid-state properties.

PolymorphImpact compound 3-Cyclohexyl-4-(2-methylpropyl) -1,2-oxazol-5-amine batch_a Batch A compound->batch_a batch_b Batch B compound->batch_b form_1 Crystalline Form I (Metastable) batch_a->form_1 form_2 Crystalline Form II (Stable) batch_b->form_2 solubility_high Higher Solubility Higher Dissolution Rate form_1->solubility_high solubility_low Lower Solubility Lower Dissolution Rate form_2->solubility_low result_high Observed High Efficacy in Assay solubility_high->result_high result_low Observed Low Efficacy in Assay solubility_low->result_low

Caption: Impact of polymorphism on experimental outcomes.

Summary of Analytical Techniques
Parameter Technique Primary Purpose Typical Acceptance Criteria (Example)
Purity HPLC-UVQuantify the main compound relative to impurities.> 98.0% by peak area.
Impurity Profile HPLC-MSIdentify and quantify known and unknown impurities.No single impurity > 0.5%; Total impurities < 2.0%.
Identity ¹H & ¹³C NMRConfirm the covalent structure of the molecule.Spectrum matches the reference structure; no unassigned signals.
Solid Form XRPDIdentify the crystalline form (polymorph) or amorphous nature.XRPD pattern is consistent with the reference batch.
References
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]

  • Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Tim, C. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • ManTech Publications. (2023, September 15). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. ManTech Publications. [Link]

  • Bilić, M., & Brborić, J. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling. Agilent. [Link]

  • Toref-Standards. (2023, July 18). Impurity Profiling with HRMS. Toref-Standards. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis. Malvern Panalytical. [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. [Link]

  • Jordi Labs. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities. Jordi Labs. [Link]

  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. ResearchGate. [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Martin, G. J., & Zeller, M. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals. [Link]

  • ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]

  • Chen, C., et al. (2021, March 10). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Minerals. [Link]

  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Journal of Medicinal Chemistry. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wikipedia. (n.d.). Batch effect. Wikipedia. [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Angulo, J., et al. (n.d.). NMR approaches in structure-based lead discovery. Progress in Biophysics and Molecular Biology. [Link]

  • Kim, K. R., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

  • ResearchGate. (2025, August 9). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • BioProcess International. (2014, October 16). Understanding and Controlling Sources of Process Variation. BioProcess International. [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-cyclohexyl-1,2-oxazol-5-amine. National Center for Biotechnology Information. [Link]

  • Molbase. (n.d.). Synthesis of 2[4-aminocyclohexyl]-2-[4-(2-amino-2-methylpropyl)cyclohexyl]propane. Molbase. [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of penta- heterocyclic compounds ( oxazol ) derived from aromatic amine. ResearchGate. [Link]

  • MDPI. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. [Link]

  • Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine and Other Bioactive Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Oxazole Scaffold The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored and have led to the development of drugs with anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][] The isoxazole isomer, a 1,2-oxazole, is also a privileged structure in drug discovery, with derivatives exhibiting a diverse range of pharmacological effects.[7][8][9]

This guide focuses on a novel, hypothetical compound: 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine (designated as Hypothetical Compound 1 ). Due to the absence of direct experimental data for this specific molecule, this guide will construct a predictive profile based on the known structure-activity relationships of 3,4,5-trisubstituted isoxazoles.[10][11] This predictive analysis will be benchmarked against two well-characterized classes of oxazole derivatives:

  • Valdecoxib and its Analogues: Selective COX-2 inhibitors characterized by a 3,4-diaryl-substituted isoxazole core.[12][13]

  • Trisubstituted Anticancer Isoxazoles: A class of isoxazoles demonstrating potent cytotoxic effects against various cancer cell lines.

The objective is to provide a rational framework for predicting the physicochemical properties, potential biological activities, and mechanism of action of Hypothetical Compound 1, thereby guiding future synthesis and experimental validation efforts.

Predictive Physicochemical and Pharmacokinetic Profile

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[14] For Hypothetical Compound 1, we can predict several key properties based on its constituent functional groups.

Caption: Predicted contributions of substituents to the physicochemical properties of Hypothetical Compound 1.

Table 1: Predicted Physicochemical Properties and their Implications

PropertyPredicted Characteristic for Hypothetical Compound 1Rationale and Implication for Drug Development
Lipophilicity (logP) Moderately HighThe cyclohexyl and isobutyl groups are expected to confer significant lipophilicity. This may enhance membrane permeability and oral absorption but could also lead to increased metabolic clearance and potential off-target effects.
Aqueous Solubility Low to ModerateThe lipophilic substituents will likely decrease aqueous solubility. The basic 5-amino group can be protonated at physiological pH, which may improve solubility. Formulation strategies may be required to enhance bioavailability.
pKa BasicThe 5-amino group is the primary basic center. The predicted pKa will influence the ionization state at different physiological pHs, affecting solubility, absorption, and receptor binding.
Metabolic Stability Potentially Moderate to HighThe isoxazole ring is generally considered to be relatively stable to metabolic degradation. The alkyl substituents may be susceptible to cytochrome P450-mediated oxidation.

Comparative Analysis of Biological Activity

Based on the structural features of Hypothetical Compound 1 and established SAR principles, we can postulate its potential biological activities and compare them to our selected benchmarks.

Anti-inflammatory Activity: A Potential COX-2 Inhibitor?

The diarylisoxazole scaffold is a hallmark of selective COX-2 inhibitors like Valdecoxib.[12] These compounds typically feature an aryl sulfonamide moiety, which is crucial for binding to the secondary pocket of the COX-2 enzyme.

Caption: The COX-2 signaling pathway and the potential inhibitory role of isoxazole derivatives.

While Hypothetical Compound 1 lacks the sulfonamide group, the bulky, lipophilic cyclohexyl and isobutyl groups at positions C3 and C4 could potentially occupy the hydrophobic channel of the COX-2 active site. The 5-amino group could form hydrogen bonds with residues in the active site.

Table 2: Comparative Anti-inflammatory Profile

Compound/ClassKey Structural FeaturesCOX-2 Inhibition (IC50)Rationale for Comparison
Valdecoxib 3-phenyl, 4-phenylsulfonamide, 5-methyl isoxazole~5 nM[5]Benchmark. The archetypal isoxazole-based selective COX-2 inhibitor.
Celecoxib Analogue (Isoxazole) Pyrazole ring of Celecoxib replaced with isoxazolePotent, often in the nanomolar range[15]Demonstrates that the isoxazole core can effectively replace the pyrazole in COX-2 inhibition.
Hypothetical Compound 1 3-cyclohexyl, 4-isobutyl, 5-amino isoxazoleTo be determined. The bulky, non-aromatic substituents at C3 and C4 present a departure from the classic diarylisoxazole structure. Experimental validation is necessary to determine if these groups can effectively mimic the aryl rings of known coxibs.
Anticancer Activity: Targeting Cell Proliferation

Trisubstituted isoxazoles have emerged as a promising class of anticancer agents.[10] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][16] The substitution pattern on the isoxazole ring is critical for cytotoxic activity.

Table 3: Comparative Anticancer Profile

Compound/ClassKey Structural FeaturesAnticancer Activity (IC50)Rationale for Comparison
3,4,5-Trisubstituted Isoxazoles Varied aryl and alkyl substituentsCan range from micromolar to nanomolar against various cell lines[3][16]Benchmark. Provides a basis for predicting the potential anticancer efficacy of Hypothetical Compound 1 based on its substitution pattern.
Hypothetical Compound 1 3-cyclohexyl, 4-isobutyl, 5-amino isoxazoleTo be determined. The combination of bulky aliphatic and amino groups at the 3, 4, and 5 positions needs to be evaluated. SAR studies on related 5-amino-isoxazoles suggest that the nature of the C3 and C4 substituents significantly influences activity.
Antimicrobial Activity

The isoxazole scaffold is present in several antimicrobial agents. The diverse substitution patterns possible on the isoxazole ring allow for the fine-tuning of activity against a range of bacterial and fungal pathogens.

Table 4: Comparative Antimicrobial Profile

Compound/ClassKey Structural FeaturesAntimicrobial Activity (MIC)Rationale for Comparison
Various Substituted Isoxazoles Diverse aryl and alkyl groupsVaries widely depending on the specific compound and microbial strain.Benchmark. Demonstrates the broad potential of the isoxazole scaffold in antimicrobial drug discovery.
Hypothetical Compound 1 3-cyclohexyl, 4-isobutyl, 5-amino isoxazoleTo be determined. The lipophilic nature of the cyclohexyl and isobutyl groups may enhance penetration of microbial cell membranes. The 5-amino group could also play a role in target binding.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of Hypothetical Compound 1, a series of in vitro assays would be required. The following are standard, well-established protocols for the preliminary screening of novel compounds.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the selectivity of a compound for the COX-2 isoform over COX-1.

COX_Inhibition_Assay Start Start Prepare_Reagents Prepare Assay Buffer, COX Enzymes, Inhibitor (Compound 1), and Arachidonic Acid Start->Prepare_Reagents Add_to_Plate Add Buffer, Heme, and COX Enzymes to 96-well plate Prepare_Reagents->Add_to_Plate Add_Inhibitor Add varying concentrations of Hypothetical Compound 1 Add_to_Plate->Add_Inhibitor Pre_incubation Incubate for 15 minutes at 37°C Add_Inhibitor->Pre_incubation Initiate_Reaction Add Arachidonic Acid to start the reaction Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate % inhibition and determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COX assay buffer, human recombinant COX-1 and COX-2 enzymes, a stock solution of Hypothetical Compound 1 in a suitable solvent (e.g., DMSO), and an arachidonic acid solution.[17]

  • Plate Setup: In a 96-well opaque plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of Hypothetical Compound 1 to the wells. Include wells with a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and wells with only the vehicle as a negative control.[17]

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[17]

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][19][20]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of Hypothetical Compound 1 and incubate for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Screening

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8]

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of Hypothetical Compound 1 in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a 0.5 McFarland standard.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Directions

While direct experimental data for 3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine is not currently available, this guide provides a comprehensive, predictive framework based on established SAR principles for the isoxazole scaffold. The presence of bulky, lipophilic substituents at the C3 and C4 positions, combined with a 5-amino group, suggests that this compound may possess interesting biological activities, potentially in the realms of anti-inflammatory, anticancer, or antimicrobial applications.

The logical next step is the chemical synthesis of Hypothetical Compound 1, followed by a systematic evaluation of its physicochemical properties and biological activities using the protocols outlined in this guide. The experimental data obtained will be crucial in validating or refuting the predictions made herein and will ultimately determine the therapeutic potential of this novel isoxazole derivative. This structured approach, integrating predictive analysis with a clear experimental roadmap, is fundamental to efficient and targeted drug discovery.

References

  • Priyanka, D., Shuaib, M., Kumar, P., Madhu, S., Gupta, S. K., & Kumar, A. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
  • BenchChem. (2025).
  • BenchChem. (2025). The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Valdecoxib (SC 65872). MedchemExpress.
  • BenchChem. (2025). Physicochemical Property Prediction for Small Molecules.
  • Ghasemi, B., & Beyzaei, H. (2018). In vitro Antibacterial Evaluation of Newly Synthesized Heterocyclic Compounds Against Streptococcus Pneumoniae. Journal of Sciences, Islamic Republic of Iran, 29(3), 211-216.
  • Najafi, M., et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 12, 1577-1621.
  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds.
  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686.
  • Bustos, C., et al. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry, 39(6), 4295-4307.
  • Kandula, V., Bandaru, S. K., Krishna, C. B., & Behera, M. (n.d.). Some of biologically active 3,4,5‐trisubstituted isoxazoles.
  • Di Nunno, L., Vitale, P., Scilimati, A., Tacconelli, S., & Patrignani, P. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal of Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 47(19), 4883-4891.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43.
  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100-1115.
  • TDEC. Physicochemical Properties.
  • ResearchHub. (2024).
  • ATCC.
  • Sochacka-Ćwikła, A., & Mączyński, M. (n.d.). SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents.
  • Ghasemishayan, R., et al. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives.
  • Zhang, Y., et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. RSC Advances, 5(101), 83226-83230.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243.
  • Guedes, J. V. M., et al. (2026).
  • Labib, M. B., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Journal of Pharmaceutical Sciences, 8(1), 6.
  • Abcam. MTT assay protocol.
  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Al-Hourani, B. J., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 50(26), 6473-6483.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • Madame Curie Bioscience Database. Prediction of Drug-Like Properties.
  • MilliporeSigma. COX-2 Inhibitor Screening Kit (Fluorometric).
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
  • Al-Soud, Y. A., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 12(8), 1235-1257.
  • van der Loop, M. S., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(18), 13646-13665.
  • Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 40(20), 9635-9649.
  • LKT Labs. Valdecoxib.
  • New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. (2015). New Journal of Chemistry.
  • Sochacka-Ćwikła, A., & Mączyński, M. (n.d.). SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents.
  • New 3,4,5-Trisubstituted Isoxazoles Derivatives with potential biological properties.
  • Design, synthesis and pharmacological evaluation of 4,5-diarylisoxazols bearing amino acid residues within the 3-amido motif as potent heat shock protein 90 (Hsp90) inhibitors.
  • Some of biologically active 3,4,5‐trisubstituted isoxazoles.
  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686.
  • Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228.
  • da Silva, A. C., et al. (2021). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect, 6(18), 4434-4440.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.